2-(benzenesulfonyl)-N-(3-propyl-1,3-benzothiazol-2-ylidene)acetamide

Catalog No.
S2684832
CAS No.
897492-58-9
M.F
C18H18N2O3S2
M. Wt
374.47
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(benzenesulfonyl)-N-(3-propyl-1,3-benzothiazol-2...

CAS Number

897492-58-9

Product Name

2-(benzenesulfonyl)-N-(3-propyl-1,3-benzothiazol-2-ylidene)acetamide

IUPAC Name

2-(benzenesulfonyl)-N-(3-propyl-1,3-benzothiazol-2-ylidene)acetamide

Molecular Formula

C18H18N2O3S2

Molecular Weight

374.47

InChI

InChI=1S/C18H18N2O3S2/c1-2-12-20-15-10-6-7-11-16(15)24-18(20)19-17(21)13-25(22,23)14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3

InChI Key

WUMJTBJHEKZIIW-HNENSFHCSA-N

SMILES

CCCN1C2=CC=CC=C2SC1=NC(=O)CS(=O)(=O)C3=CC=CC=C3

solubility

not available

Background and Structure:

-(benzenesulfonyl)-N-(3-propyl-1,3-benzothiazol-2-ylidene)acetamide, also known as SBT-1334, is a small molecule containing a benzenesulfonyl group, a propyl group, and a 1,3-benzothiazole moiety linked to an acetamide group. While the specific research on this particular molecule is scarce, its structural features offer potential applications in various scientific research fields.

Potential Applications in Medicinal Chemistry:

The presence of the 1,3-benzothiazole moiety, a common scaffold found in various bioactive molecules, suggests potential for SBT-1334 in drug discovery. 1,3-benzothiazoles have been shown to exhibit diverse biological activities, including antibacterial, antifungal, and anti-tumor properties . Further research is needed to explore the specific bioactivity of SBT-1334 and its potential as a lead compound for drug development.

2-(benzenesulfonyl)-N-(3-propyl-1,3-benzothiazol-2-ylidene)acetamide is a complex organic compound characterized by its unique structural features, which include a benzenesulfonyl group, a benzothiazole moiety, and an acetamide functional group. Its molecular formula is C19H20N2O5S3C_{19}H_{20}N_2O_5S_3, and it has been noted for its potential applications in medicinal chemistry and organic synthesis due to the reactivity of its sulfonyl and amide groups. The compound's structure allows for various interactions with biological targets, making it a subject of interest in pharmacological studies.

  • Nucleophilic Substitution: The benzenesulfonyl group can undergo nucleophilic attack, allowing for substitutions that can modify the compound's properties.
  • Acylation Reactions: The acetamide group can react with various electrophiles, facilitating the formation of more complex structures.
  • Reduction/Oxidation: The sulfonyl groups may be oxidized to form sulfoxides or sulfones, or reduced to sulfides under appropriate conditions.

These reactions highlight the compound's versatility in synthetic chemistry.

Research indicates that 2-(benzenesulfonyl)-N-(3-propyl-1,3-benzothiazol-2-ylidene)acetamide exhibits significant biological activity. It has been studied as an inhibitor of human neutrophil elastase, an enzyme implicated in inflammatory diseases such as acute respiratory distress syndrome. The compound's ability to modulate enzyme activity suggests potential therapeutic applications in treating inflammatory and fibrotic conditions.

The synthesis of 2-(benzenesulfonyl)-N-(3-propyl-1,3-benzothiazol-2-ylidene)acetamide typically involves several steps:

  • Formation of Benzenesulfonyl Chloride: This is achieved by reacting benzenesulfonic acid with phosphorus pentachloride or phosphorus oxychloride.
  • Preparation of Benzothiazole Derivative: The benzothiazole core is synthesized through cyclization reactions involving thiourea derivatives.
  • Coupling Reaction: The final step involves coupling the benzenesulfonyl chloride with the benzothiazole derivative under basic conditions to yield the desired compound.

These methods illustrate a multi-step synthetic approach that combines various organic chemistry techniques.

The compound has several notable applications:

  • Medicinal Chemistry: Its potential as an enzyme inhibitor makes it valuable in drug development for treating respiratory and inflammatory diseases.
  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Chemical Biology: The sulfonyl groups provide opportunities for studying protein interactions and enzyme mechanisms.

These applications underscore the compound's relevance in both research and pharmaceutical development.

Interaction studies involving 2-(benzenesulfonyl)-N-(3-propyl-1,3-benzothiazol-2-ylidene)acetamide have focused on its binding affinity to various biological targets. Preliminary studies suggest that the compound can effectively interact with specific enzymes, potentially altering their activity. Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

Several compounds share structural similarities with 2-(benzenesulfonyl)-N-(3-propyl-1,3-benzothiazol-2-ylidene)acetamide. Here are a few notable examples:

Compound NameStructureUnique Features
Benzenesulfonyl ChlorideC6H5SO2ClC_6H_5SO_2ClLacks the benzothiazole moiety; used primarily as a sulfonating agent.
Methanesulfonyl ChlorideCH3SO2ClCH_3SO_2ClAnother sulfonating agent; different reactivity due to methyl group.
N-(1,3-Benzothiazol-2-yl)-4-halogenobenzenesulfonamideVaries based on halogenContains halogen substituents; studied for optical and biological properties.

Uniqueness

The uniqueness of 2-(benzenesulfonyl)-N-(3-propyl-1,3-benzothiazol-2-ylidene)acetamide lies in its combination of functional groups and structural complexity. The presence of both benzenesulfonyl and benzothiazole moieties contributes to distinct chemical properties and enhances its biological activity compared to other similar compounds.

XLogP3

3.8

Dates

Last modified: 08-16-2023

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